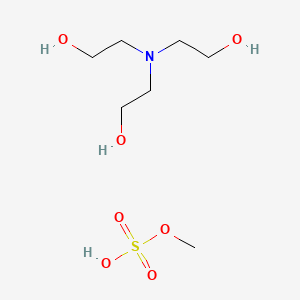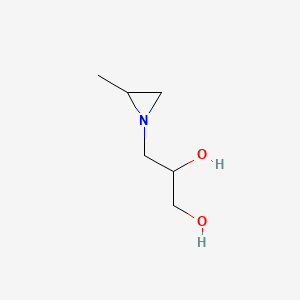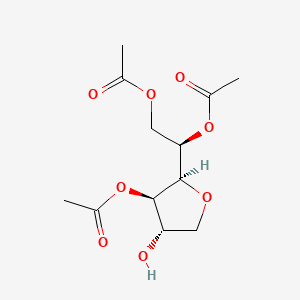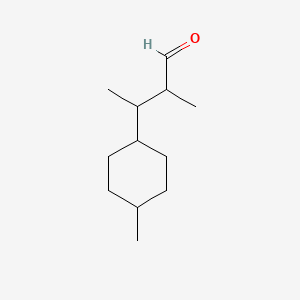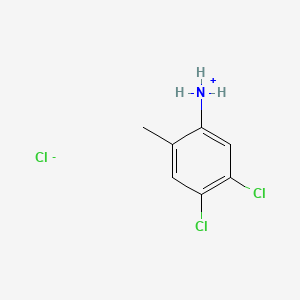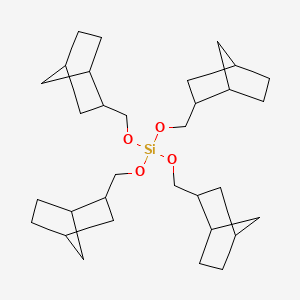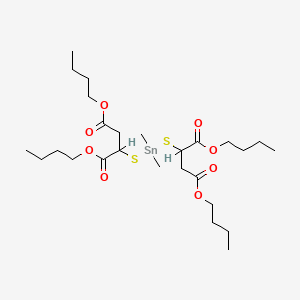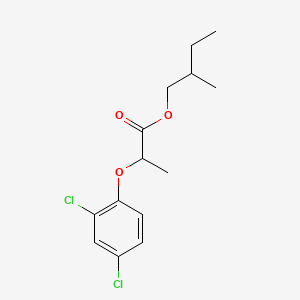
2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate is an organic compound known for its applications in various scientific fields. It is characterized by its unique chemical structure, which includes a 2-methylbutyl group and a 2,4-dichlorophenoxy group attached to a propionate backbone .
Métodos De Preparación
The synthesis of 2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate typically involves esterification reactions. One common method includes the reaction of 2,4-dichlorophenoxypropionic acid with 2-methylbutanol in the presence of an acid catalyst. Industrial production methods often utilize similar esterification processes but on a larger scale, ensuring high yield and purity .
Análisis De Reacciones Químicas
2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate involves its interaction with specific molecular targets. It is known to affect enzymatic pathways, particularly those involving oxidative modifications. The compound can undergo posttranslational modifications, which enhance its degradative activity and specificity towards certain substrates .
Comparación Con Compuestos Similares
2-Methylbutyl 2-(2,4-dichlorophenoxy)propionate can be compared with similar compounds such as:
Methyl 2-(2,4-dichlorophenoxy)propionate: Similar in structure but with a methyl group instead of a 2-methylbutyl group.
2-Methylbutyl propanoate: Lacks the dichlorophenoxy group, making it less reactive in certain chemical reactions.
2,4-Dichlorophenoxyacetic acid: A well-known herbicide with a similar aromatic structure but different functional groups
These comparisons highlight the unique properties of this compound, particularly its enhanced reactivity and specificity in various applications.
Propiedades
Número CAS |
97635-43-3 |
|---|---|
Fórmula molecular |
C14H18Cl2O3 |
Peso molecular |
305.2 g/mol |
Nombre IUPAC |
2-methylbutyl 2-(2,4-dichlorophenoxy)propanoate |
InChI |
InChI=1S/C14H18Cl2O3/c1-4-9(2)8-18-14(17)10(3)19-13-6-5-11(15)7-12(13)16/h5-7,9-10H,4,8H2,1-3H3 |
Clave InChI |
IFRYPSDRUFLKRK-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)COC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


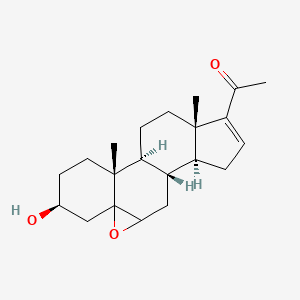
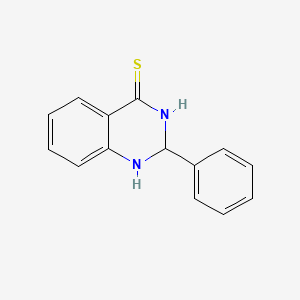
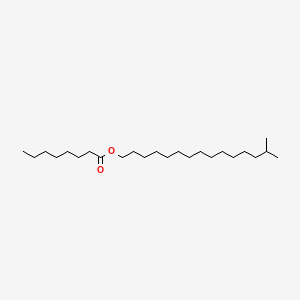
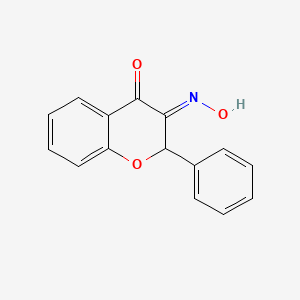
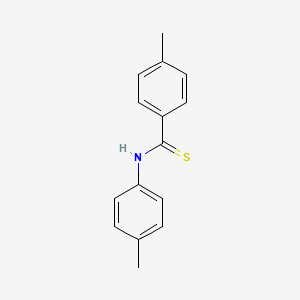
![2-[(Pentachlorophenyl)dithio]ethanol](/img/structure/B12667297.png)
